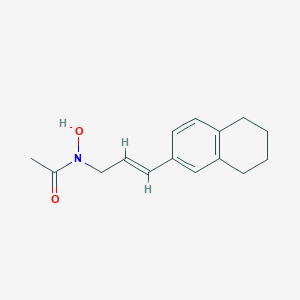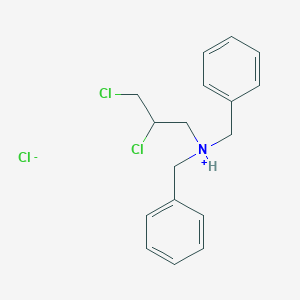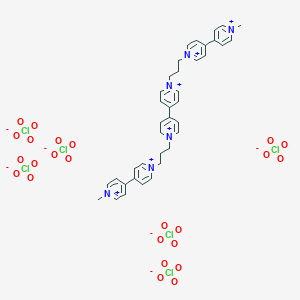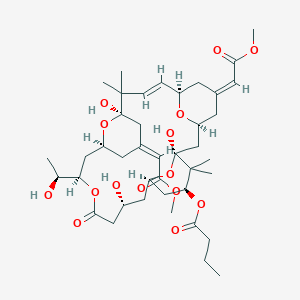
N-(3-(5,6,7,8-Tetrahydro-2-naphthyl)prop-2-enyl)acetohydroxamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(5,6,7,8-Tetrahydro-2-naphthyl)prop-2-enyl)acetohydroxamic acid, commonly known as THN-α, is a potent inhibitor of the enzyme histone deacetylase (HDAC). HDACs are enzymes that remove acetyl groups from histone proteins, leading to the compaction of chromatin and repression of gene expression. THN-α has been shown to have potential therapeutic benefits in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Wirkmechanismus
THN-α inhibits N-(3-(5,6,7,8-Tetrahydro-2-naphthyl)prop-2-enyl)acetohydroxamic acids, leading to an increase in histone acetylation and transcriptional activation of target genes. This results in the induction of apoptosis in cancer cells and the upregulation of neuroprotective and anti-inflammatory genes.
Biochemical and Physiological Effects:
THN-α has been shown to have a variety of biochemical and physiological effects. In cancer cells, THN-α induces apoptosis through the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. In neurodegenerative diseases, THN-α has been shown to protect neurons by upregulating genes involved in neuroprotection and reducing oxidative stress. In inflammatory diseases, THN-α has been shown to reduce inflammation by downregulating pro-inflammatory genes and upregulating anti-inflammatory genes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using THN-α in lab experiments is its potency as an N-(3-(5,6,7,8-Tetrahydro-2-naphthyl)prop-2-enyl)acetohydroxamic acid inhibitor. THN-α has been shown to be more potent than other N-(3-(5,6,7,8-Tetrahydro-2-naphthyl)prop-2-enyl)acetohydroxamic acid inhibitors, such as SAHA and TSA. However, one limitation of using THN-α is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on THN-α. One area of interest is the development of THN-α analogs with improved solubility and pharmacokinetic properties. Another area of interest is the identification of specific target genes and pathways that are activated by THN-α in different diseases. Additionally, the combination of THN-α with other therapies, such as chemotherapy or immunotherapy, may enhance its therapeutic efficacy in cancer. Finally, the use of THN-α in clinical trials for various diseases may provide valuable insights into its therapeutic potential in humans.
Synthesemethoden
THN-α can be synthesized using a multi-step synthetic route involving the reaction of 2-naphthol with ethyl acetoacetate, followed by a Michael addition reaction with crotonaldehyde, and finally, hydroxamic acid formation using hydroxylamine hydrochloride. The resulting compound is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
THN-α has been extensively studied for its potential therapeutic benefits in various diseases. In cancer, THN-α has been shown to induce apoptosis (programmed cell death) and inhibit tumor growth in various cancer cell lines and animal models. THN-α has also been shown to have neuroprotective effects in models of Alzheimer's and Parkinson's disease, as well as anti-inflammatory effects in models of rheumatoid arthritis and colitis.
Eigenschaften
CAS-Nummer |
106328-50-1 |
|---|---|
Produktname |
N-(3-(5,6,7,8-Tetrahydro-2-naphthyl)prop-2-enyl)acetohydroxamic acid |
Molekularformel |
C15H19NO2 |
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
N-hydroxy-N-[(E)-3-(5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-enyl]acetamide |
InChI |
InChI=1S/C15H19NO2/c1-12(17)16(18)10-4-5-13-8-9-14-6-2-3-7-15(14)11-13/h4-5,8-9,11,18H,2-3,6-7,10H2,1H3/b5-4+ |
InChI-Schlüssel |
VGYAMSPCWFTNGH-SNAWJCMRSA-N |
Isomerische SMILES |
CC(=O)N(C/C=C/C1=CC2=C(CCCC2)C=C1)O |
SMILES |
CC(=O)N(CC=CC1=CC2=C(CCCC2)C=C1)O |
Kanonische SMILES |
CC(=O)N(CC=CC1=CC2=C(CCCC2)C=C1)O |
Synonyme |
BW A797C BWA 797C BWA-797C N-(3-(5,6,7,8-tetrahydro-2-naphthyl)prop-2-enyl)acetohydroxamic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate](/img/structure/B217493.png)
![(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B217506.png)










